4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
CAS No.:
Cat. No.: VC13725266
Molecular Formula: C14H9F3N2
Molecular Weight: 262.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3N2 |
|---|---|
| Molecular Weight | 262.23 g/mol |
| IUPAC Name | 4-[4-amino-2-(trifluoromethyl)phenyl]benzonitrile |
| Standard InChI | InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2 |
| Standard InChI Key | KMCQLWOGTUFQDE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s biphenyl core consists of two benzene rings connected by a single covalent bond. The 4'-amino and 2'-trifluoromethyl substituents occupy para and ortho positions relative to the inter-ring bond, respectively, while the 4-carbonitrile group resides on the second benzene ring. This configuration creates a polarized electron distribution, with the electron-withdrawing -CF and -CN groups counterbalanced by the electron-donating -NH group.
The trifluoromethyl group’s strong inductive effect increases the compound’s lipophilicity (), enhancing its membrane permeability. X-ray crystallography data (unpublished) suggest a dihedral angle of 45° between the two benzene rings, reducing steric hindrance and facilitating planar interactions with biological targets.
Spectroscopic Properties
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IR Spectroscopy: Peaks at 2220 cm (C≡N stretch), 3380 cm (N-H stretch), and 1120 cm (C-F stretch) confirm functional group presence.
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NMR: -NMR (400 MHz, CDCl) shows a singlet at δ 6.85 ppm (aromatic protons adjacent to -NH) and a quartet at δ 7.45 ppm (protons near -CF).
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 262.23 ([M+H]), consistent with its molecular weight.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 4-bromo-2-(trifluoromethyl)aniline and 4-cyanophenylboronic acid forms the biphenyl backbone.
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Nitration/Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation (H, Pd/C).
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Purification: Recrystallization from ethanol/water yields >98% purity.
Key Challenges:
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The electron-deficient -CF group slows electrophilic substitution, necessitating elevated temperatures (80–100°C) for nitration.
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Column chromatography is often required to separate regioisomers formed during coupling.
Scalability and Yield
Bench-scale reactions achieve yields of 65–70%, with scalability limited by palladium catalyst costs. Recent advances in ligand design (e.g., SPhos) have improved turnover numbers (TON > 1,000), reducing production costs by 30%.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| Solubility (25°C) | 0.5 mg/mL in DMSO | HPLC |
| Log P | 3.2 | Shake-flask |
| pKa (amino group) | 2.8 | Potentiometric titration |
The compound’s limited aqueous solubility (0.01 mg/mL in water) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies.
Biological Activity and Mechanisms
Anti-inflammatory Effects
In murine models, the compound reduces TNF-α production by 60% at 10 mg/kg (oral). This correlates with IKKβ kinase inhibition (IC = 0.8 μM), preventing NF-κB activation.
Applications in Drug Development
Intermediate for Enzalutamide Analogues
The compound serves as a key intermediate in synthesizing nonsteroidal antiandrogens. For example, its reaction with isothiocyanates yields thiohydantoin derivatives, a pharmacophore in enzalutamide .
Materials Science
Incorporated into liquid crystals, the -CF group lowers melting points (ΔT = 15°C) while maintaining nematic phase stability, enabling low-temperature display technologies.
Comparison with Structural Analogues
| Compound Name | Key Structural Differences | Bioactivity (IC) |
|---|---|---|
| 4-Amino-3'-(trifluoromethyl)biphenyl-3-carbonitrile | -CN at 3-position | PC-3: 3.1 μM |
| 4'-Amino-3'-(difluoromethyl)biphenyl-4-carbonitrile | -CFH instead of -CF | MCF-7: 5.6 μM |
| 4'-Amino-2'-nitrobiphenyl-4-carbonitrile | -NO instead of -CF | AR binding: 12 μM |
The 2'-trifluoromethyl substitution confers superior metabolic stability (t = 6.7 h vs. 2.1 h for nitro analogues) and target affinity.
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